3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride

Übersicht

Beschreibung

3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride (CAS: 1269152-60-4) is a fluorinated pyrrolidine derivative with the molecular formula C₆H₁₁ClF₃N and a molecular weight of 189.61 g/mol . The compound features a pyrrolidine ring substituted at the 3-position with a trifluoroethyl group (-CH₂CF₃), which enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs . It is typically stored under inert atmospheric conditions at room temperature and carries hazard warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

Biologische Aktivität

3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on various research findings and case studies.

- Molecular Formula : C₆H₁₀F₃N

- CAS Number : 2639960-45-3

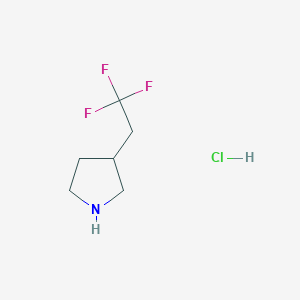

- Structural Representation :

- SMILES: C1CNCC1CC(F)(F)F

- InChI: InChI=1S/C6H10F3N/c7-6(8,9)3-5-1-2-10-4-5/h5,10H,1-4H₂

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems. Research indicates that the trifluoroethyl group enhances the compound's pharmacological properties by influencing receptor binding and activity.

Key Mechanisms:

- Anticonvulsant Activity : The compound has been shown to possess anticonvulsant properties, similar to other pyrrolidine derivatives. It acts on the central nervous system (CNS), potentially modulating neurotransmitter release and receptor sensitivity .

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from hypoxic and ischemic damage, which is critical in conditions like stroke and epilepsy .

- Inhibition of Enzymatic Activity : The compound's structure allows it to inhibit specific enzymes involved in neurotransmitter metabolism, thus enhancing synaptic availability of key neurotransmitters like serotonin and dopamine .

Pharmacological Applications

The biological activity of this compound extends to several therapeutic areas:

- Epilepsy Treatment : As noted in various studies, this compound has shown efficacy in reducing seizure frequency in animal models . Its mechanism involves modulation of sodium channels and enhancement of GABAergic transmission.

- Psychiatric Disorders : Given its effects on neurotransmitter systems, there is potential for this compound in treating mood disorders and anxiety through its anxiolytic and antidepressant-like effects .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Anticonvulsant Efficacy :

- Neuroprotection Research :

Comparative Biological Activity Table

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₆H₁₁ClF₃N

- Molecular Weight : 201.61 g/mol

- Structural Characteristics : The compound features a pyrrolidine ring substituted with a trifluoroethyl group, which enhances its lipophilicity and metabolic stability.

Chemistry

3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride serves as a valuable building block in organic synthesis. Its trifluoroethyl moiety can enhance the reactivity of the compound in various chemical reactions, making it suitable for:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic structures, including pharmaceuticals and agrochemicals.

- Reactivity Studies : The compound undergoes various reactions such as oxidation, reduction, and substitution, which can be studied to understand its chemical behavior better.

Biology

In biological research, this compound is investigated for its interactions with biological molecules:

- Potential Biological Activities : Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties. The trifluoroethyl group may enhance binding affinity to biological targets like receptors or enzymes.

- Mechanism of Action : While not fully elucidated, it is hypothesized that the compound's interaction with lipid membranes could lead to significant biological effects.

Medicine

This compound is being explored for its potential use in drug development:

- Pharmaceutical Intermediate : It is considered a candidate for synthesizing new therapeutic agents targeting various diseases.

- Research on Drug Efficacy : Studies are ongoing to evaluate its efficacy in modulating specific biological pathways.

Industry

The compound finds applications in industrial settings:

- Specialty Chemicals Production : It is used in producing specialty chemicals due to its unique properties.

- Electrolyte Additives : Research indicates potential roles in enhancing the stability of electrolyte additives in lithium-ion batteries.

Case Study 1: Synthesis and Pharmacological Evaluation

A study synthesized this compound using various methods including DBU-catalyzed reactions. The pharmacological evaluation indicated potential enzyme inhibition properties similar to other azetidine derivatives.

Case Study 2: Electrolyte Additives Research

Research conducted on the compound's role as an electrolyte additive demonstrated improved stability in lithium-ion batteries compared to traditional additives. This study highlighted the compound's potential for enhancing battery performance.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride?

The compound is typically synthesized via nucleophilic substitution. A standard method involves reacting pyrrolidine with 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., K₂CO₃) in an aprotic solvent like acetonitrile under reflux conditions. Purification often employs techniques such as distillation or crystallization to achieve >95% purity . Industrial-scale synthesis may use continuous flow reactors to optimize yield and reduce reaction time .

Q. How does the trifluoroethyl group influence the compound's physicochemical properties?

The trifluoroethyl group enhances lipophilicity (logP ≈ 1.8–2.2), improving membrane permeability. Its strong electron-withdrawing effect also stabilizes adjacent amine groups, reducing basicity (pKa ~8–9) and altering solubility profiles. These properties are critical for bioavailability and target engagement in drug discovery .

Q. What analytical methods are recommended for characterizing this compound?

- NMR : ¹⁹F NMR (δ ~ -70 ppm for CF₃) and ¹H NMR (pyrrolidine ring protons at δ 1.8–3.2 ppm) confirm structure.

- Mass Spectrometry : ESI-MS (m/z 189.61 [M+H]⁺) validates molecular weight.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. What are the recommended storage conditions?

Store under inert atmosphere (argon or nitrogen) at room temperature. The hydrochloride salt is hygroscopic; desiccants like silica gel should be used to prevent hydrolysis. Long-term stability data suggest no degradation under these conditions for ≥12 months .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis?

Yields (~60–75% in lab settings) can be improved by:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions.

- Solvent optimization : Switching to DMF or THF increases solubility of intermediates.

- Temperature control : Microwave-assisted synthesis at 80–100°C reduces reaction time by 30% .

Q. What strategies address contradictory biological activity data in enzyme inhibition assays?

Discrepancies in IC₅₀ values may arise from assay conditions (pH, ionic strength). Mitigation strategies include:

- Standardized buffers : Use Tris-HCl (pH 7.4) with 150 mM NaCl.

- Control for off-target effects : Run counter-screens against related enzymes (e.g., monoamine oxidases).

- Validate via orthogonal methods : Compare fluorescence-based and radiometric assay results .

Q. How does the stereochemistry of the pyrrolidine ring affect biological activity?

The (S)-enantiomer exhibits higher affinity for GABA receptors (Kᵢ = 120 nM vs. 450 nM for (R)-form), as shown in docking studies. Resolve enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) .

Q. What computational tools predict the compound’s metabolic stability?

- ADMET Predictors : Estimate CYP450 metabolism (e.g., CYP3A4 clearance).

- Molecular Dynamics Simulations : Assess binding to plasma proteins (e.g., albumin).

- Density Functional Theory (DFT) : Calculate oxidation potentials of the trifluoroethyl group .

Q. Methodological Challenges & Solutions

Q. How to resolve low solubility in aqueous buffers for cell-based assays?

- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes.

- pH adjustment : Prepare stock solutions in dilute HCl (pH 3–4) to protonate the amine.

- Nanoparticle formulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance bioavailability .

Q. What are the key considerations for designing SAR studies?

Focus on modifying:

- Pyrrolidine substituents : Introduce methyl or hydroxyl groups to probe steric effects.

- Trifluoroethyl analogs : Replace with pentafluoropropyl or chlorodifluoroethyl groups.

- Salt forms : Compare hydrochloride with citrate or tartrate salts for crystallinity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride with related fluorinated pyrrolidine/piperidine derivatives:

Key Observations:

- Trifluoroethyl vs. Difluoroethyl Groups : The trifluoroethyl group in the target compound provides stronger electron-withdrawing effects and higher metabolic resistance compared to difluoroethyl analogs (e.g., 3-(2,2-difluoroethyl)pyrrolidine HCl) .

- Aliphatic vs. Aromatic Fluorine : Aromatic trifluoromethyl groups (e.g., in (R)-2-(4-(trifluoromethyl)phenyl)pyrrolidine HCl) enable stronger binding to hydrophobic pockets in receptors, whereas aliphatic trifluoroethyl groups offer conformational flexibility .

Fluorine’s Role in Bioactivity

- Metabolic Stability : The trifluoroethyl group in 3-(2,2,2-Trifluoroethyl)pyrrolidine HCl reduces oxidative metabolism due to fluorine’s electronegativity, prolonging half-life .

- Lipophilicity: The compound’s logP is higher than non-fluorinated analogs, improving blood-brain barrier penetration .

Comparative Hazards

Most fluorinated pyrrolidine/piperidine derivatives share similar hazards (e.g., H315, H319, H335) due to their reactive amine hydrochloride groups and fluorine content . However, aromatic derivatives like (R)-2-(4-(trifluoromethyl)phenyl)pyrrolidine HCl may pose additional risks due to their bulky substituents .

Eigenschaften

IUPAC Name |

3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-6(8,9)3-5-1-2-10-4-5;/h5,10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYFAOPHHUVGEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269152-60-4 | |

| Record name | Pyrrolidine, 3-(2,2,2-trifluoroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269152-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.